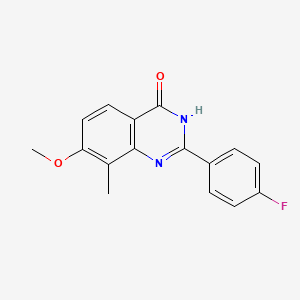
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of fluorine and methoxy groups in the compound enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2-amino-5-methoxybenzoic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the quinazolinone core.
Methylation: The resulting intermediate is then methylated using methyl iodide and a base like potassium carbonate to introduce the methyl group at the 8-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 2-(4-Hydroxyphenyl)-7-methoxy-8-methylquinazolin-4(1H)-one.
Reduction: Formation of 2-(4-Fluorophenyl)-7-methoxy-8-methyldihydroquinazolin-4(1H)-one.
Substitution: Formation of 2-(4-Aminophenyl)-7-methoxy-8-methylquinazolin-4(1H)-one.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential anticancer and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and inflammation.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Fluorophenyl)-7-methoxyquinazolin-4(1H)-one
- 2-(4-Fluorophenyl)-8-methylquinazolin-4(1H)-one
- 2-(4-Fluorophenyl)-7-methoxy-8-chloroquinazolin-4(1H)-one
Uniqueness
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. The methyl group at the 8-position further contributes to its distinct properties compared to other quinazolinone derivatives.
Propriétés
Numéro CAS |
922520-24-9 |
|---|---|
Formule moléculaire |
C16H13FN2O2 |
Poids moléculaire |
284.28 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-7-methoxy-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2O2/c1-9-13(21-2)8-7-12-14(9)18-15(19-16(12)20)10-3-5-11(17)6-4-10/h3-8H,1-2H3,(H,18,19,20) |
Clé InChI |
VAVOHFMYOVJHDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



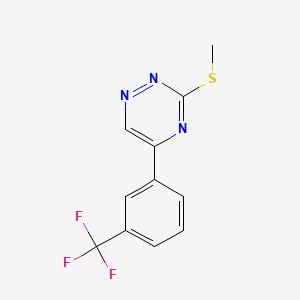
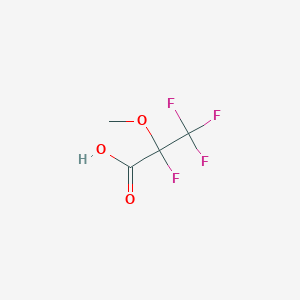

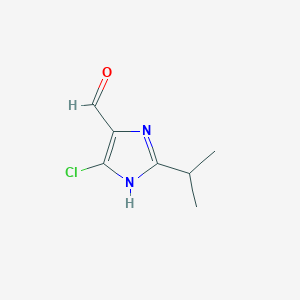
![{3-[5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]phenyl}methanol](/img/structure/B8735059.png)
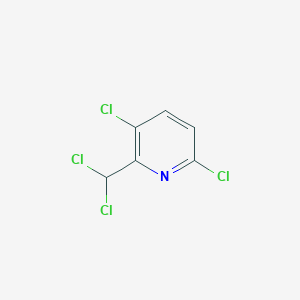
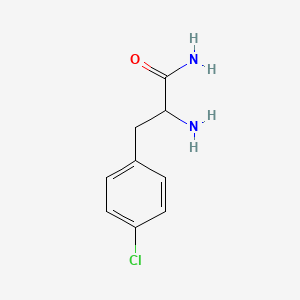

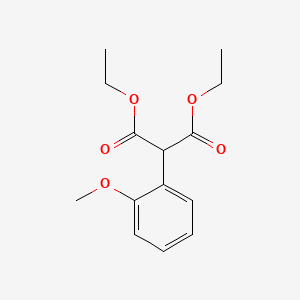
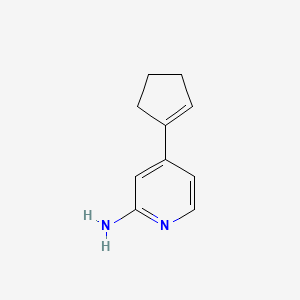
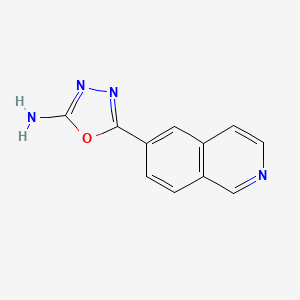
![N-[2-(1-Oxobutyl)phenyl]acetamide](/img/structure/B8735100.png)
![1-Oxa-4-azaspiro[4.4]nonane](/img/structure/B8735125.png)
